3-(5-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Description
Properties
CAS No. |
918154-63-9 |
|---|---|
Molecular Formula |
C22H15N3O2S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3O2S/c1-27-15-11-12-19-18(13-15)24-22(28-19)25-20(14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI Key |
IMFQLRJEQYJKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenylquinazolin-4(3H)-one Core
A common and efficient approach to prepare 2-phenylquinazolin-4(3H)-ones involves the cyclization of anthranilic acid derivatives with benzoyl chloride or related reagents, followed by further functionalization:
- Method: Anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-3,1-benzoxazin-4-one intermediate.
- Subsequent step: This intermediate is treated with hydrazine hydrate in ethanol to yield 3-amino-2-phenylquinazolin-4(3H)-one.
- Further functionalization: The amino group at position 3 can be modified to introduce various substituents, including benzothiazole derivatives.
This method is well-documented for producing quinazolinone derivatives with good yields (typically 66–75%) and purity.
Catalytic and Green Chemistry Approaches
Recent advances have introduced recyclable catalysts and green solvents to improve efficiency and sustainability:
- Catalyst: Brønsted acidic ionic liquids grafted onto silica gel (e.g., MSPHS@SiO2) have been used to catalyze the synthesis of 2-phenylquinazolin-4(3H)-ones.
- Conditions: Using tert-butyl hydroperoxide (TBHP) as an oxidant in ethanol-water mixtures at 120 °C for 24 hours yields quinazolinones in 34.2–92.5% yields.
- Advantages: The catalyst is recyclable, and the method avoids harsh reagents, aligning with green chemistry principles.
Though this method focuses on the quinazolinone core, it can be adapted for substituted derivatives including benzothiazole-containing compounds.
One-Pot Multi-Component Synthesis
A modern, efficient synthetic route involves a one-pot three-component reaction:
- Reactants: Arenediazonium salts, nitriles, and bifunctional aniline derivatives.
- Mechanism: Formation of N-arylnitrilium intermediates followed by nucleophilic addition and cyclization.
- Outcome: Direct synthesis of substituted quinazolin-4(3H)-ones under mild, metal-free conditions with good functional group tolerance.
- Relevance: This method can be tailored to introduce benzothiazole substituents by selecting appropriate bifunctional anilines.
This approach offers operational simplicity and high efficiency, suitable for rapid library synthesis.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The cyclization method using anthranilic acid and benzoyl chloride is classical and yields intermediates that can be further functionalized to introduce benzothiazole groups via nucleophilic substitution or condensation reactions.
- The benzothiazole amine coupling method is effective for introducing the 5-methoxy substituent on the benzothiazole ring, which is crucial for the target compound’s biological activity.
- The ionic liquid catalysis method offers a sustainable alternative, with the catalyst being reusable and the reaction proceeding under relatively mild conditions, though it may require longer reaction times.
- The one-pot multi-component synthesis is a cutting-edge approach that can streamline the synthesis of complex quinazolinone derivatives, including those with benzothiazole substituents, by combining multiple bond-forming steps in a single operation.
- Spectroscopic characterization (IR, 1H-NMR, 13C-NMR, MS) confirms the structure and purity of the synthesized compounds in all methods, with typical IR bands for quinazolinone carbonyl (~1670 cm^-1) and benzothiazole moieties observed.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of quinazolinones, including 3-(5-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, show promising anticancer activities. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinazolinone derivatives have been reported to exhibit cytotoxic effects against breast cancer cells and other malignancies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have synthesized related quinazolinone derivatives that demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the benzothiazole moiety enhances the antimicrobial efficacy of these compounds .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to act as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain .
Mechanism of Action
The mechanism of action of 3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes in cancer cells, ultimately inducing apoptosis. The compound may also interfere with signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Quinazolinone Derivatives
- For example, IR carbonyl peaks for similar compounds range from 1652–1683 cm⁻¹ depending on substituents .
- Lipophilicity: The benzothiazole moiety enhances lipophilicity compared to arylideneamino derivatives (e.g., 3f, 3i), which may improve membrane permeability .
Physicochemical Properties
Table 4: Physical Properties of Selected Compounds
- The methoxy group in the target compound may reduce melting points compared to nitro-substituted derivatives (e.g., 3i: 248°C) .
Biological Activity
3-(5-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 3-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one
- Molecular Formula: C22H15N3O2S
- Molecular Weight: 385.4 g/mol
- CAS Number: 918154-63-9
The compound features a quinazolinone core structure with a methoxybenzothiazole and a phenyl group, contributing to its biological activities.
The mechanism of action of this compound involves its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which disrupts critical cellular processes in cancer cells and can induce apoptosis. Additionally, it may interfere with signaling pathways associated with inflammation and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown activity against various cancer cell lines, including breast, lung, and prostate cancer cells. The dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinases has been identified as a significant mechanism for its anticancer effects .
Case Study:
In a study evaluating the compound's effects on different cancer cell lines, it was found that concentrations as low as 10 µM significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development in treating inflammatory diseases.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |
Q & A
Q. What are the common synthetic routes for preparing 3-(5-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one and its derivatives?
Synthesis typically involves multi-step reactions starting with quinazolinone precursors. For example:
- Condensation reactions : Reacting 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone/water to introduce triazine moieties .
- Thiazolidinone clubbing : Coupling quinazolinone with thiazolidinone derivatives via arylidene intermediates under reflux conditions (e.g., ethanol/acetic acid, 65°C, 4–8 hours) .
- Schiff base formation : Reacting amino-substituted quinazolinones with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine-linked derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How is the biological activity of this compound typically screened?
- Antimicrobial assays : Disc diffusion or broth dilution methods against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, comparing inhibition to Diclofenac sodium .
- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HCT116 colon cancer), with IC₅₀ values calculated .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance anti-inflammatory activity by stabilizing charge interactions with COX-2 .
- Thioxo substitution at position 4 reduces activity compared to oxo groups, likely due to altered hydrogen-bonding capacity .
- Arylidene moieties in thiazolidinone derivatives improve antimicrobial potency by increasing lipophilicity and membrane penetration .
Q. How can contradictory data on substituent effects be resolved?
For example, while 3-carbothioamide groups enhance anti-inflammatory activity, thionization at position 4 diminishes it :
- Approach : Perform molecular docking to compare binding affinities with target proteins (e.g., COX-2).
- Validate experimentally : Synthesize analogs with controlled substitutions and test in parallel assays.
Q. What experimental design challenges arise in optimizing enantioselective synthesis?
Key factors include:
- Deprotonation temperature : Affects stereochemical outcomes; lower temperatures (e.g., −78°C) favor higher enantiomeric excess .
- Reagent order : Sequential addition of alkylating agents vs. one-pot reactions impacts yield and purity .
- Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric ratios .
Q. How are QSAR models applied to predict biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
